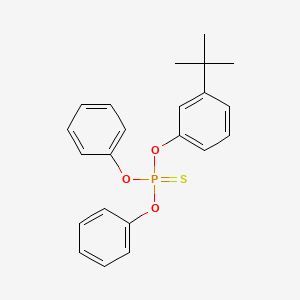
Palifermin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palifermin is a truncated human recombinant keratinocyte growth factor (KGF) produced in Escherichia coli . It stimulates the growth of cells that line the surface of the mouth and intestinal tract . It is used to reduce the frequency and duration of severe mouth sores in people with certain blood cancers .
Synthesis Analysis
Palifermin is a recombinant human keratinocyte growth factor (KGF) that is 140 residues long and is produced using E. coli . Mutations have been designed to increase the stability of FGF7 (from which Palifermin is derived) by analyzing its 3D structure and sequence of other FGFs .
Molecular Structure Analysis
Palifermin is a protein-based therapy with a chemical formula of C721H1142N202O204S9 and an average weight of 16192.7 Da . It is a form of recombinant human keratinocyte growth factor .
Chemical Reactions Analysis
Palifermin binds to the human keratinocyte growth factor (KGF) receptor on buccal cell surfaces . It acts as both a cell growth and survival factor by stimulating epithelial cell proliferation, differentiation, and migration around the tongue and mouth .
Physical And Chemical Properties Analysis
Palifermin is a protein-based therapy with a chemical formula of C721H1142N202O204S9 and an average weight of 16192.7 Da . It is a form of recombinant human keratinocyte growth factor .
Mécanisme D'action
Palifermin has been shown to protect oral and intestinal epithelia from the effects of radiation and chemotherapy . As a recombinant keratinocyte growth factor (KGF), palifermin may promote cell proliferation, reducing the severity of oral mucositis in patients in the relevant treatment groups . Agonism of fibroblast growth factor 2 may be predominantly responsible for this effect .
Safety and Hazards
Common side effects often seen in conjunction with the use of Palifermin include swelling, pain (including joint pain), increase in blood pancreas enzymes, increased blood pressure, and proteinuria . Some of the more serious side effects can include difficulty breathing, changes in cutaneous or mucous membrane appearance/feel (redness/rash, swelling, itching, change in color or thickness of tongue, changes in taste), and fever . Co-administration of Palifermin with Heparin should be avoided .
Orientations Futures
Palifermin reduces the incidence and duration of severe oral mucositis by protecting those cells and stimulating the growth of new epithelial cells to build up the mucosal barrier . It is also being studied in the prevention and treatment of oral mucositis and dysphagia (difficulty swallowing) in other types of cancer .
Propriétés
Numéro CAS |
162394-19-6 |
|---|---|
Nom du produit |
Palifermin |
Formule moléculaire |
C9H11N3S |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,9-Diazabicyclo[3.3.1]nonan-7-amine,9-methyl-,endo-(9CI)](/img/structure/B1169621.png)
